Hexahydro-1-(2-thenylideneamino)azepine

Beschreibung

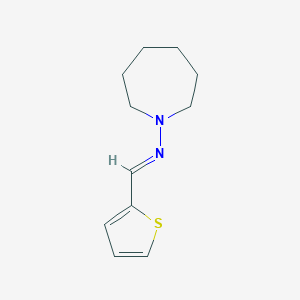

Hexahydro-1-(2-thenylideneamino)azepine is a seven-membered azepine ring derivative featuring a thenylideneamino substituent. The azepine core is a saturated heterocyclic ring containing one nitrogen atom, while the thenylideneamino group introduces a thiophene-derived moiety linked via an imine bond. This structural combination confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.

Eigenschaften

CAS-Nummer |

16987-36-3 |

|---|---|

Molekularformel |

C11H16N2S |

Molekulargewicht |

208.33 g/mol |

IUPAC-Name |

(E)-N-(azepan-1-yl)-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C11H16N2S/c1-2-4-8-13(7-3-1)12-10-11-6-5-9-14-11/h5-6,9-10H,1-4,7-8H2/b12-10+ |

InChI-Schlüssel |

FRPQKUWSXLTFKR-ZRDIBKRKSA-N |

SMILES |

C1CCCN(CC1)N=CC2=CC=CS2 |

Isomerische SMILES |

C1CCCN(CC1)/N=C/C2=CC=CS2 |

Kanonische SMILES |

C1CCCN(CC1)N=CC2=CC=CS2 |

Andere CAS-Nummern |

16987-36-3 |

Synonyme |

Hexahydro-1-(2-thenylideneamino)-1H-azepine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Azepine Derivatives with Varied Substituents

Galanthamine derivatives, such as those with altered nitrogen positions or substituted rings (e.g., sulfone or pyrrole groups), highlight the impact of substituents on bioactivity and stability. For instance, replacing the furan ring in galanthamine with pyrrole enhances metabolic stability but reduces receptor affinity . Hexahydro-1-(2-thenylideneamino)azepine differs by incorporating a thenylideneamino group, which may improve thermal stability and electronic conductivity compared to sulfone- or pyrrole-substituted analogs.

Biphenyl Compounds with Thenylideneamino Groups

4,4′-Bis(2-thenylideneamino)biphenyl, a compound with two thenylideneamino groups, exhibits temperature-dependent electrical conductivity due to conjugation across the biphenyl backbone . In contrast, this compound’s single thenylideneamino group and saturated azepine ring likely reduce conjugation, resulting in lower conductivity but greater structural flexibility.

Fluorinated Hexahydroquinoline/Acridinedione Derivatives

Fluorinated hexahydroquinolines (e.g., 5-trifluoromethyl derivatives) are synthesized via cyclocondensation of cyclohexanedione, aldehydes, and ammonium acetate, yielding rigid, planar structures with high thermal stability . This compound’s non-fluorinated, partially saturated structure may offer better solubility and reactivity for functionalization, albeit with reduced thermal resilience.

Azepine vs. 7-Azanorcaradiene Isomers

Studies on N-methylazepine and its 7-azanorcaradiene isomer reveal that azepines are generally more stable due to reduced ring strain. However, N-oxidation reverses this trend, stabilizing the 7-azanorcaradiene form .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound | Core Structure | Key Substituents | Stability | Applications |

|---|---|---|---|---|

| This compound | Azepine | Thenylideneamino | High (predicted) | Materials, Pharmaceuticals |

| Galanthamine (sulfone derivative) | Azepine | Sulfone, Furan replacement | Moderate | Cholinesterase inhibition |

| 4,4′-Bis(2-thenylideneamino)biphenyl | Biphenyl | Dual thenylideneamino | Low conductivity at high temps | Organic electronics |

| 5-Trifluoromethyl-hexahydroacridinedione | Acridinedione | Trifluoromethyl | High thermal stability | Anticancer agents |

Research Findings and Insights

- Substituent Effects: The thenylideneamino group enhances electron delocalization in azepine derivatives, improving stability but reducing electrical conductivity compared to biphenyl analogs .

- Synthesis Flexibility: Unlike fluorinated hexahydroquinolines, which require harsh fluorinating agents, this compound’s synthesis may leverage milder imine-forming conditions .

- Stability Trends : The compound’s azepine ring is less prone to isomerization than N-oxide forms, as observed in valence isomer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.